Acid Yellow 4R

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acid Yellow 4R is a brilliant yellow-brown uniform powder that is soluble in water . It is used in the dyeing process for materials like wool, silk, nylon, and polyvinyl alcohol .

Synthesis Analysis

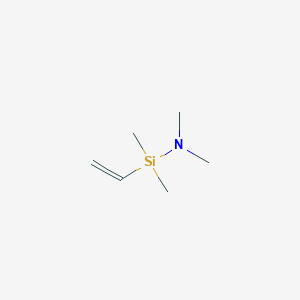

The synthesis of Acid Yellow 4R involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide and coupling with 3-Oxo-N-phenylbutanamide, followed by the formation of a 2-1 cobalt complex .Molecular Structure Analysis

The molecular formula of Acid Yellow 4R is C32H29CoN8O10S2 . It is an anisotropic crystalline dye that exhibits the property of birefringence .Physical And Chemical Properties Analysis

Acid Yellow 4R is an orange powder with a strength of 250%. It has a moisture content of less than 5% and an insolubility of less than 1%. The fineness, as determined by a 100 Mesh Sieve Residue, is less than 6% . Its molecular weight is 808.68, and it has a boiling point of 629.9°C at 760 mmHg .科学的研究の応用

Food Industry Applications

Acid Yellow 4R: is extensively used as a colorant in the food industry. It’s often found in products such as candies, drinks, and certain dairy products to enhance their visual appeal. The dye is subject to rigorous testing to ensure it meets safety standards and does not exceed the acceptable daily intake (ADI) levels .

Pharmaceutical Industry Usage

In the pharmaceutical sector, Acid Yellow 4R is utilized as a coloring agent in vitamins and medications. It helps to differentiate between different medicines and dosages, making it easier for consumers and healthcare providers to identify them. The concentration of the dye in pharmaceutical products is carefully controlled and monitored using techniques like RP-HPLC .

Analytical Chemistry

Acid Yellow 4R: serves as a chromatographic marker in analytical chemistry. It’s used in techniques such as High-Performance Liquid Chromatography (HPLC) to help in the identification and quantification of substances within a mixture. The dye’s distinct color and properties make it an excellent standard for comparison in various analytical procedures .

Biotechnology

In biotechnological research, Acid Yellow 4R can be used as an affinity ligand in chromatography for protein purification. For example, it has been employed in the purification of bovine lactoferrin from whey, showcasing its potential in separating and analyzing bio-molecules .

Food Safety and Allergen Detection

The dye is also instrumental in food safety research, where it’s used to detect allergenic compounds. Since some synthetic dyes, including Acid Yellow 4R , can induce allergic reactions, they are important markers in studying and developing tests for food allergens .

Safety and Hazards

作用機序

Target of Action

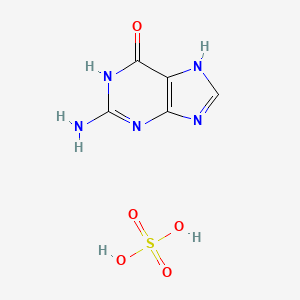

Acid Yellow 4R, also known as Acid Yellow 151, is a complex organic compound . Its primary target in humans is the Bifunctional purine biosynthesis protein PURH . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for DNA and RNA synthesis.

Mode of Action

It is known that it interacts with its target, the bifunctional purine biosynthesis protein purh . The interaction between Acid Yellow 4R and PURH could potentially influence the purine biosynthesis pathway, affecting the synthesis of DNA and RNA.

Biochemical Pathways

The primary biochemical pathway affected by Acid Yellow 4R is the purine biosynthesis pathway due to its interaction with the Bifunctional purine biosynthesis protein PURH . This pathway is responsible for the production of the purine bases adenine and guanine, which are essential components of nucleic acids. Any changes in this pathway could potentially affect the synthesis of DNA and RNA, and thereby influence cell growth and division.

Result of Action

Given its interaction with the bifunctional purine biosynthesis protein purh, it can be inferred that acid yellow 4r could potentially influence the synthesis of dna and rna .

Action Environment

The action, efficacy, and stability of Acid Yellow 4R could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of Acid Yellow 4R, thereby influencing its solubility and interaction with its target . .

特性

IUPAC Name |

cobalt(2+);[2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanoyl]-phenylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOCTYTBNPHIM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30CoN8O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+);[2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanoyl]-phenylazanide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)